![molecular formula C13H14ClN3O4S B2932172 N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide CAS No. 104246-33-5](/img/structure/B2932172.png)
N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide” is a chemical compound with the IUPAC name 2-cyano-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide . It has a molecular weight of 334.36 . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H14N4O4S/c1-9-10(2)17-22-14(9)18-23(20,21)12-5-3-11(4-6-12)16-13(19)7-8-15/h3-6,18H,7H2,1-2H3,(H,16,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.36 . It is typically stored in a refrigerated environment . For more detailed physical and chemical properties, it would be best to refer to specialized databases or resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Sulfonamide-derived Compounds
Sulfonamide-derived new ligands, including compounds structurally related to N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide, and their transition metal complexes (cobalt(II), copper(II), nickel(II), and zinc(II)) have been synthesized and characterized. These compounds were evaluated for their in vitro antibacterial, antifungal, and cytotoxic activity, revealing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).
Optimization of Selective Endothelin Antagonists
The optimization process for identifying selective endothelin receptor antagonists involved structural modifications to improve metabolic stability while maintaining potency. This research highlighted the significance of structure-activity and structure-metabolism relationships in developing analogues with favorable pharmacokinetic properties. N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-oxazolyl)[1,1′-biphenyl]-2-sulfonamide was identified as an analogue with improved in vitro properties, underscoring the potential of similar structural analogues in therapeutic applications (Humphreys et al., 2003).
Radiosynthesis for Metabolic and Mode of Action Studies
The radiosynthesis of chloroacetanilide herbicide and a dichloroacetamide safener for herbicides demonstrated the use of structurally related compounds in studying their metabolism and mode of action. These studies are crucial for understanding the environmental fate and biological impact of such compounds (Latli & Casida, 1995).
Development of Fluorescent Molecular Probes
Compounds structurally related to N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide have been developed as fluorescent molecular probes. These probes exhibit strong solvent-dependent fluorescence, useful for studying various biological events and processes. The solvent polarity dependence of these probes provides insights into their potential applications in biological research (Diwu et al., 1997).
Theoretical Investigation of Antimalarial Sulfonamides Against COVID-19
A theoretical investigation into the reactivity of N-(phenylsulfonyl)acetamide derivatives revealed their potential as antimalarial agents with promising ADMET properties. These studies also explored the compounds' theoretical calculations and molecular docking against COVID-19, highlighting their potential therapeutic applications (Fahim & Ismael, 2021).
Propiedades
IUPAC Name |
2-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-8-9(2)16-21-13(8)17-22(19,20)11-5-3-10(4-6-11)15-12(18)7-14/h3-6,17H,7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNBJIYWOZZBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.